molecular formula C22H19N3O5 B11500371 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11500371
M. Wt: 405.4 g/mol
InChI Key: AXWPODREJAKEPQ-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties These structures are known for their significant biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the chromene moiety. Key steps may include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring.

    Chromene Formation: The chromene ring can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reactions: The final step involves coupling the indole and chromene derivatives through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and chromene rings can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and palladium on carbon (Pd/C).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with Pd/C, sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole and chromene moieties may interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • N,N-Dimethyltryptamine
  • (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of indole and chromene structures, which are both known for their significant biological activities. This dual functionality may provide enhanced biological effects and a broader range of applications compared to similar compounds.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-12-3-5-19-17(9-12)16(13(2)24-19)7-8-23-21(26)18-11-14-10-15(25(28)29)4-6-20(14)30-22(18)27/h3-6,9-11,24H,7-8H2,1-2H3,(H,23,26)

InChI Key

AXWPODREJAKEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C

Origin of Product

United States

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